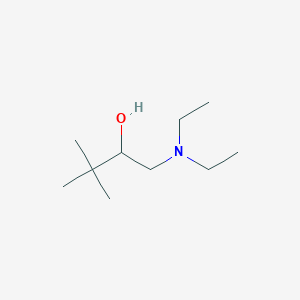
1-(Diethylamino)-3,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3,3-dimethylbutan-2-ol is an organic compound with a complex structure that includes a diethylamino group and a dimethylbutanol backbone
Métodos De Preparación
The synthesis of 1-(Diethylamino)-3,3-dimethylbutan-2-ol typically involves the reaction of diethylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(Diethylamino)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group is replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3,3-dimethylbutan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an analgesic or anesthetic agent.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparación Con Compuestos Similares
1-(Diethylamino)-3,3-dimethylbutan-2-ol can be compared with similar compounds, such as:
1-(Diethylamino)-2-propanol: This compound has a similar diethylamino group but a different backbone structure, leading to variations in its chemical properties and applications.
3,3-Dimethylbutan-2-one: A precursor in the synthesis of this compound, it has different reactivity and uses.
Diethylamine: A simpler compound with a diethylamino group, used in various chemical reactions and as a building block for more complex molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propiedades
Número CAS |
142534-85-8 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
1-(diethylamino)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-6-11(7-2)8-9(12)10(3,4)5/h9,12H,6-8H2,1-5H3 |
Clave InChI |
MVPSKXKEFJNBGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
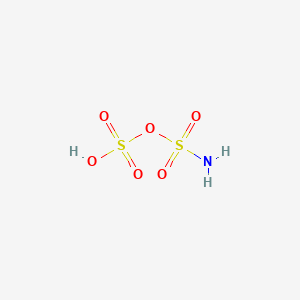

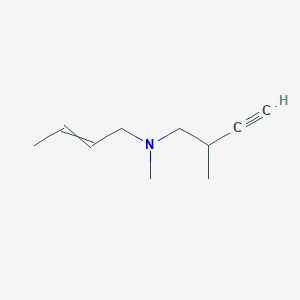
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
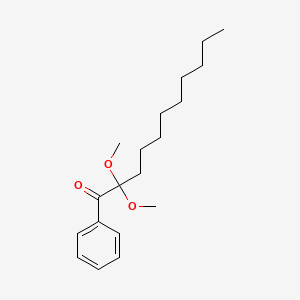
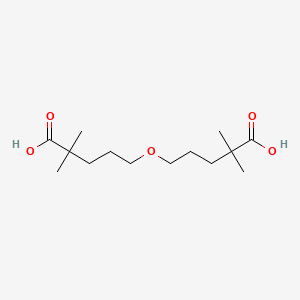
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

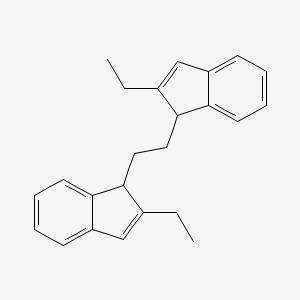
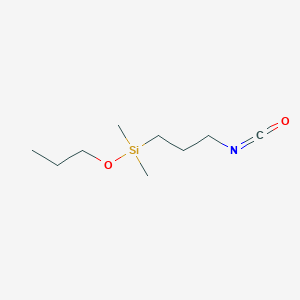
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
